molecular formula C7H16ClNO3 B042531 (S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride CAS No. 106402-41-9

(S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride

Cat. No.: B042531
CAS No.: 106402-41-9
M. Wt: 197.66 g/mol
InChI Key: TUDHOGYHZNNYHW-JEDNCBNOSA-N
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Description

(S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C7H16ClNO3 and its molecular weight is 197.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

H-Ser-OtBu.HCl, also known as L-Serine tert-butyl ester hydrochloride or (S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride, is a derivative of the amino acid serine . It is primarily used in peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a protein.

Mode of Action

The compound acts as a building block in the synthesis of peptides. It interacts with other amino acids or peptide fragments to form peptide bonds, thereby extending the peptide chain . The tert-butyl ester group in the compound serves as a protecting group, preventing unwanted side reactions during synthesis .

Biochemical Pathways

The biochemical pathways affected by H-Ser-OtBu.HCl are those involved in peptide synthesis. The compound contributes to the formation of peptide bonds, which are essential for the creation of proteins. These proteins can then participate in a variety of biological processes, depending on their specific structure and function .

Pharmacokinetics

The pharmacokinetics of H-Ser-OtBuIts properties relevant to bioavailability in these settings include its solubility and stability, which can affect its effectiveness in peptide synthesis .

Result of Action

The result of H-Ser-OtBu.HCl’s action is the successful synthesis of peptides. By acting as a building block in peptide chains and protecting against side reactions, it aids in the creation of peptides with the desired sequence and structure .

Action Environment

The action of H-Ser-OtBu.HCl is influenced by the conditions under which peptide synthesis is carried out. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of peptide bond formation and the overall yield of the synthesis . The compound is typically stored at room temperature and is stable under standard laboratory conditions .

Biochemical Analysis

Biochemical Properties

The role of L-Serine tert-butyl ester hydrochloride in biochemical reactions is primarily as a building block in the synthesis of peptides . It interacts with other amino acids in the formation of peptide bonds, a process catalyzed by enzymes such as peptidyl transferase . The nature of these interactions involves the formation and breaking of covalent bonds during the peptide synthesis process .

Cellular Effects

The effects of L-Serine tert-butyl ester hydrochloride on cells are largely indirect, as it is used in the synthesis of peptides that can influence cell function . The peptides synthesized using this compound can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, L-Serine tert-butyl ester hydrochloride acts as a substrate in peptide synthesis . It participates in the formation of peptide bonds, a process that involves binding interactions with other amino acids and the enzyme peptidyl transferase . This can lead to changes in gene expression if the synthesized peptide is a transcription factor or involved in a signaling pathway that regulates gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Serine tert-butyl ester hydrochloride are primarily observed during the peptide synthesis process .

Dosage Effects in Animal Models

As L-Serine tert-butyl ester hydrochloride is primarily used in peptide synthesis, its dosage effects in animal models are not directly studied . The peptides synthesized using this compound can have varying effects at different dosages .

Metabolic Pathways

L-Serine tert-butyl ester hydrochloride is involved in the metabolic pathway of peptide synthesis . It interacts with other amino acids and enzymes such as peptidyl transferase in this process .

Transport and Distribution

As a small molecule, it is likely to diffuse freely across cell membranes .

Subcellular Localization

The subcellular localization of L-Serine tert-butyl ester hydrochloride is not well-defined . As a small molecule used in peptide synthesis, it is likely to be found wherever these processes occur, such as in the cytoplasm or on the rough endoplasmic reticulum .

Properties

IUPAC Name

tert-butyl (2S)-2-amino-3-hydroxypropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3.ClH/c1-7(2,3)11-6(10)5(8)4-9;/h5,9H,4,8H2,1-3H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDHOGYHZNNYHW-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80551828
Record name tert-Butyl L-serinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106402-41-9
Record name tert-Butyl L-serinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-tert-butyl 2-amino-3-hydroxypropanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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